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3-Ethyl-6-methylpyridazin-4-amine
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Overview
Description
3-Ethyl-6-methylpyridazin-4-amine is a heterocyclic compound belonging to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methylpyridazin-4-amine typically involves the cyclization of appropriate precursors. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions . This reaction offers high regioselectivity and good functional group compatibility.
Industrial Production Methods: Industrial production methods for this compound may involve the use of scalable cyclization reactions, such as the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones . These methods are designed to provide high yields and functional group tolerance under mild conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-6-methylpyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridazinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted pyridazine compounds with different functional groups.
Scientific Research Applications
3-Ethyl-6-methylpyridazin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methylpyridazin-4-amine involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Pyridazine: The parent compound with a similar nitrogen-containing ring structure.
Pyridazinone: A derivative with a keto functionality at the 3-position.
6-Methylpyridazin-3-amine: A closely related compound with similar structural features.
Uniqueness: 3-Ethyl-6-methylpyridazin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups on the pyridazine ring can enhance its pharmacological properties and make it a valuable compound for further research and development.
Biological Activity
3-Ethyl-6-methylpyridazin-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant data and case studies.
Chemical Structure and Properties
Molecular Formula : C7H10N4
Molecular Weight : 150.18 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C)C1=NN=C(N)C(=C1)N
The structure of this compound features a pyridazine ring with ethyl and methyl substituents, which contribute to its biological activity by influencing its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 μg/mL | Inhibition of cell wall synthesis |
Escherichia coli | 64 μg/mL | Disruption of membrane integrity |
Pseudomonas aeruginosa | 128 μg/mL | Inhibition of protein synthesis |
Studies have shown that the compound's mechanism involves binding to bacterial ribosomes, thereby inhibiting protein synthesis, which is crucial for bacterial growth and replication.
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|
MCF-7 (breast) | 2.5 ± 0.5 | Apoptosis via mitochondrial pathway |
HCT116 (colon) | 3.1 ± 0.8 | Cell cycle arrest at G2/M phase |
A549 (lung) | 4.0 ± 1.2 | Induction of reactive oxygen species |
The structure-activity relationship (SAR) studies suggest that modifications to the pyridazine ring can enhance the compound's potency against specific cancer types .
Neuroprotective Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as a neuroprotective agent. Research indicates that it can mitigate oxidative stress-induced neuronal cell death.
Case Study: Neuroprotection in Neuronal Cells
A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death by modulating antioxidant enzyme activities, thereby enhancing cell survival .
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-ethyl-6-methylpyridazin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-3-7-6(8)4-5(2)9-10-7/h4H,3H2,1-2H3,(H2,8,9) |
InChI Key |
ZSQVAYVPUQRXRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(N=N1)C)N |
Origin of Product |
United States |
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